molecular formula C12H14F3NO B12302306 (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B12302306
M. Wt: 245.24 g/mol
InChI Key: YDWSJDBOYLOLSX-UHFFFAOYSA-N
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Description

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the empirical formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a cyclobutyl ring, and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclobutylamine under basic conditions to form the intermediate (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The cyclobutyl ring provides structural rigidity, which is crucial for maintaining the compound’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound highly selective and potent in its interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2

InChI Key

YDWSJDBOYLOLSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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